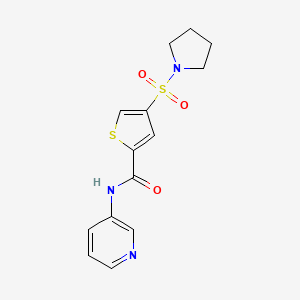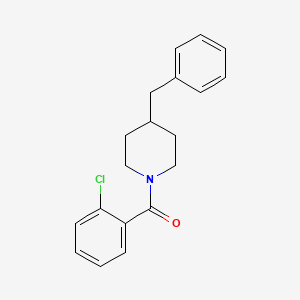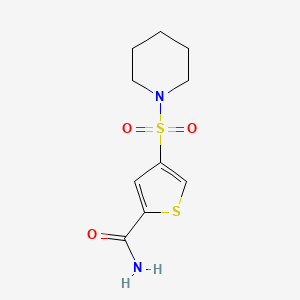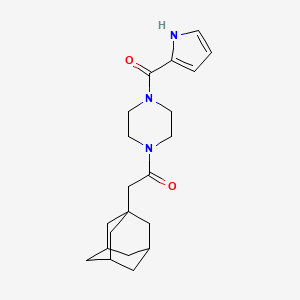![molecular formula C14H10N2O B5582890 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one](/img/structure/B5582890.png)
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Vue d'ensemble
Description
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.079312947 g/mol and the complexity rating of the compound is 378. The solubility of this chemical has been described as 33.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiroptical Properties Studies
7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one derivatives have been studied for their chiroptical properties. For instance, Kajtár et al. (1987) explored the chiroptical properties of 9-halo derivatives of tetrahydro pyrido pyrimidinones, closely related to this compound. They utilized CD bands to explain these properties, showing the importance of axial substituents in determining the signs of characteristic CD bands (Kajtár, Kajtȧr, Hermecz, Breining, & Meszaros, 1987).
Synthesis and Chemical Behavior Studies
Research by Yavari et al. (2002) focused on the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives and their dynamic NMR spectroscopic study. This work highlighted the chemical behavior of these compounds under different conditions, contributing to our understanding of their synthesis and potential applications (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
Applications in Tyrosine Kinase Inhibition
A recent study by Masip et al. (2021) expanded the diversity at the C-4 position of Pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally similar to this compound. They explored these compounds for their biological activity against ZAP-70, a tyrosine kinase. This research indicates the potential of these compounds as inhibitors in biomedical applications, especially in targeting specific enzymes (Masip, Lirio, Sánchez-López, Cuenca, Puig de la Bellacasa, Abrisqueta, Teixidó, Borrell, Gibert, & Estrada-Tejedor, 2021).
Anticancer Activity Exploration
Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and evaluated them for their in vitro anticancer activity against various cancer cell lines. This study suggests the potential of derivatives of this compound in cancer therapy, highlighting the relevance of these compounds in medicinal chemistry (Elzahabi, Nossier, Khalifa, Alasfoury, & El‐Manawaty, 2018).
Mécanisme D'action
While the specific mechanism of action for 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is not mentioned in the retrieved sources, it is known that pyrimidines, a class of compounds to which this molecule belongs, exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Orientations Futures
Propriétés
IUPAC Name |
1,3-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-2,4,6,8(16),9,11(15)-hexaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-12-6-7-16-8-15-11-3-1-2-9-4-5-10(12)14(16)13(9)11/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWCEFNSGRROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC3=CC=CC4=C3C2=C(C1=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID4245397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5582809.png)
![(NE)-N-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]methylidene]hydroxylamine](/img/structure/B5582813.png)
![[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA](/img/structure/B5582830.png)

![3-(1-methylbutyl)-8-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5582836.png)



![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5582861.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B5582874.png)
![ethyl (9-imino-1,2,3,9-tetrahydro-4H-cyclopenta[b]quinolin-4-yl)acetate hydrochloride](/img/structure/B5582879.png)
![1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-ETHANONE](/img/structure/B5582881.png)
![(3S,4S)-4-cyclopropyl-1-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5582895.png)
